molecular formula C29H26FNO5 B2677631 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287263-36-7

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No. B2677631
CAS RN: 2287263-36-7
M. Wt: 487.527
InChI Key: UQPYLDBTWAXAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a unique chemical provided by Sigma-Aldrich . It has a molecular weight of 391.39 . The SMILES string for this compound is O=C (N [ [email protected] ] (C1=CC (F)=CC=C1)C (O)=O)OCC2C3=C (C4=C2C=CC=C4)C=CC=C3 .


Molecular Structure Analysis

The compound’s molecular structure can be represented by the SMILES string mentioned above . A more detailed structural analysis would require specific NMR techniques .

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions.

Future Directions

The future directions for this compound would depend on its intended use, which is not specified. It could potentially be used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FNO5/c1-35-19-11-17(10-18(30)12-19)28-14-29(15-28,16-28)25(26(32)33)31-27(34)36-13-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-12,24-25H,13-16H2,1H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPYLDBTWAXAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C23CC(C2)(C3)C(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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